molecular formula C15H27N3O2 B2604002 Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate CAS No. 1934252-62-6

Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate

Cat. No. B2604002
CAS RN: 1934252-62-6
M. Wt: 281.4
InChI Key: QXOBQUYMASGEEB-UHFFFAOYSA-N
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Description

“Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3’-cyclobutane]-1’-ylcarbamate” is a complex organic compound. It appears to contain a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .

Scientific Research Applications

Anti-hyperglycemic Activity

  • Pyrrolopyrimidines, including novel spiro derivatives, have been prepared and evaluated for their in vivo anti-hyperglycemic activity. Among the tested compounds, spiro (pyrano and pyrazlo) derivatives exhibit promising anti-hyperglycemic activity, compared with Amaryl as a standard drug (Fatahala et al., 2018).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities

  • A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reaction exhibited varied in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds demonstrated activities comparable to established standard drugs (Haddad et al., 2015).

Synthetic Chemistry and Drug Development

  • The synthesis of spiro compounds, such as spiropiperidine lactam acetyl-CoA carboxylase inhibitors, involves novel synthetic strategies. These compounds are of interest for their potential therapeutic applications, highlighting the versatility of spiro derivatives in drug development (Huard et al., 2012).

Antimicrobial and Antifungal Activity

  • A new class of spiro pyrrolidines demonstrated significant antibacterial and antifungal activity against various human pathogens, underscoring the potential of spiro derivatives in addressing resistant microbial strains (Raj et al., 2003).

Multicomponent Reactions and Combinatorial Synthesis

  • The use of multicomponent reactions for the synthesis of spiro derivatives, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, showcases the efficiency and versatility of these reactions in creating complex molecules with potential pharmacological activities (Dhakar et al., 2020).

properties

IUPAC Name

tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h11-12,16H,4-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBQUYMASGEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C3CCCN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate

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